Fumaramide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

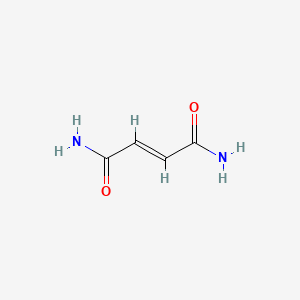

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-but-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNZUFKXJJCBG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)N)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318367 | |

| Record name | Fumaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-64-5 | |

| Record name | Fumaramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumaramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fumaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fumaramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide, also known as (2E)-but-2-enediamide, is a simple organic compound derived from fumaric acid. As the diamide (B1670390) of a key intermediate in the Krebs cycle, its structure, featuring a trans-alkene backbone flanked by two amide groups, offers a unique combination of rigidity and hydrogen-bonding capabilities. These characteristics make it a molecule of interest in supramolecular chemistry, materials science, and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of potential biological pathways based on related compounds.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 627-64-5 | [1][2][3][4] |

| Molecular Formula | C₄H₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 114.10 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 290 °C (decomposes) | [4] |

| Boiling Point | 461.8 °C at 760 mmHg (predicted) | [4] |

| Density | 1.271 g/cm³ (predicted) | [4] |

| Vapor Pressure | 1.04 x 10⁻⁸ mmHg at 25°C (predicted) | [4] |

| LogP | -1.4868 to -0.08620 (predicted) | [2][4] |

| pKa | 14.09 ± 0.50 (predicted) | [5] |

Solubility

This compound's two amide groups allow for hydrogen bonding, rendering it soluble in polar solvents. Quantitative data on its solubility is sparse in the literature; however, it is known to be slightly soluble in water and more soluble in polar organic solvents.

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Polar Solvents | Generally soluble |

Spectroscopic Properties

The structural features of this compound give rise to characteristic spectroscopic signatures.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the symmetry of the this compound molecule results in two primary signals: one for the two equivalent vinylic protons and another for the four equivalent amide protons.

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~6.8 ppm | Singlet (s) | Vinylic Protons (2H) |

| Broad | Singlet (s) | Amide Protons (4H) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simple due to the molecule's symmetry, showing two distinct signals.

| Chemical Shift (δ) | Assignment |

| ~135 ppm | Vinylic Carbons |

| ~167 ppm | Carbonyl Carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its amide and alkene functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (amide) |

| ~1680 | Strong | C=O stretching (Amide I band) |

| ~1625 | Medium | N-H bending (Amide II band) |

| ~1600 | Medium | C=C stretching |

| ~980 | Strong | =C-H bending (out-of-plane, trans) |

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 114 | [M]⁺ (Molecular Ion) |

| 98 | [M - NH₂]⁺ |

| 70 | [M - CONH₂]⁺ |

| 44 | [CONH₂]⁺ |

Chemical Reactivity and Stability

-

Hydrolysis: this compound is moderately stable but can undergo hydrolysis under aqueous conditions, particularly in the presence of acid or base, to yield fumaric acid and ammonia (B1221849).[1]

-

Reactivity of the Double Bond: The electron-deficient nature of the double bond, due to the adjacent electron-withdrawing amide groups, makes it susceptible to nucleophilic attack and participation in reactions such as cycloadditions.[1]

-

Hydrogen Bonding: The amide groups are capable of acting as both hydrogen bond donors and acceptors, influencing its crystal packing and interactions with other molecules.[1]

Experimental Protocols

Synthesis of this compound from Fumaryl (B14642384) Chloride

This protocol is adapted from general methods for the synthesis of amides from acyl chlorides.

Workflow for this compound Synthesis

Caption: A schematic workflow for the synthesis and purification of this compound.

Methodology:

-

Preparation: In a fume hood, dissolve fumaryl chloride (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Reaction: Slowly add an excess of concentrated aqueous ammonia (e.g., 2.5 eq) dropwise to the stirred solution of fumaryl chloride. A white precipitate of this compound will form immediately.

-

Stirring: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove any ammonium (B1175870) chloride byproduct, followed by a small amount of cold THF or diethyl ether to aid in drying.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as methanol (B129727). Dissolve the crude product in a minimum amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Spectroscopic Analysis Protocols

6.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, broadband proton decoupling is typically used.

-

Analysis: Process the spectra to assign chemical shifts, multiplicities, and integration (for ¹H NMR).

6.2.2 FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands for the amide and alkene functional groups.

6.2.3 Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column. Use electron impact (EI) ionization.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Potential Biological Signaling Pathway

While there is limited direct evidence for the biological activity of this compound itself, its structural relatives, the fumaric acid esters (FAEs) like dimethyl fumarate (B1241708) (DMF), are well-characterized immunomodulatory drugs. A primary mechanism of action for FAEs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Given the structural similarity, it is plausible that this compound or its metabolites could interact with components of this pathway.

The Nrf2 Signaling Pathway Activated by Fumaric Acid Esters

Caption: The Nrf2 antioxidant response pathway as activated by fumaric acid esters.

Description of the Pathway:

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Electrophilic compounds like fumaric acid esters can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby bolstering the cell's defense against oxidative stress.

Conclusion

This compound is a structurally simple yet chemically versatile molecule. Its properties are dictated by the interplay of its rigid trans-alkene backbone and the hydrogen-bonding capabilities of its two amide groups. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and characterization. While direct biological data on this compound is lacking, the well-established mechanism of action of related fumaric acid esters via the Nrf2 pathway presents a compelling avenue for future research into the potential therapeutic applications of this compound and its derivatives.

References

Fumaramide: A Technical Guide to its Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaramide, the diamide (B1670390) derivative of fumaric acid, is a small molecule with significant potential in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Detailed experimental protocols for its synthesis are presented, alongside an in-depth exploration of its putative biological activities. Drawing parallels with structurally related and well-studied fumaric acid esters, this document elucidates the potential roles of this compound in modulating key signaling pathways, such as the Hydroxycarboxylic Acid Receptor 2 (HCAR2) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical in inflammatory and cellular stress responses. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

This compound is a simple organic compound with the systematic IUPAC name (2E)-but-2-enediamide. It is the amide derivative of fumaric acid, an important intermediate in the citric acid cycle.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 627-64-5 | [1][2][3] |

| Molecular Formula | C₄H₆N₂O₂ | [2][3][4] |

| Molecular Weight | 114.10 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Synonyms | Fumaric acid diamide, (E)-Butenediamide | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes, most commonly via the reaction of a fumaric acid derivative with ammonia (B1221849). Below are two detailed experimental protocols.

Protocol 1: Synthesis from Fumaryl (B14642384) Chloride and Ammonia

This method involves the conversion of fumaric acid to fumaryl chloride, followed by amidation.

Step 1: Preparation of Fumaryl Chloride from Fumaric Acid

-

Materials: Fumaric acid, thionyl chloride (SOCl₂), anhydrous zinc chloride (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add fumaric acid (1 mole).

-

Carefully add an excess of thionyl chloride (e.g., 2.5 moles).

-

Add a catalytic amount of anhydrous zinc chloride.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete (typically a few hours), distill off the excess thionyl chloride.

-

Purify the resulting fumaryl chloride by vacuum distillation.

-

Step 2: Synthesis of this compound from Fumaryl Chloride

-

Materials: Fumaryl chloride, concentrated aqueous ammonia, a suitable organic solvent (e.g., dichloromethane (B109758) - DCM).

-

Procedure:

-

Dissolve fumaryl chloride (1 mole) in DCM in a flask cooled in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (at least 2 moles) dropwise with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

The this compound product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and then with a small amount of cold DCM to remove any unreacted starting material and byproducts.

-

Dry the purified this compound under vacuum.

-

Protocol 2: Direct Amidation of Dimethyl Fumarate (B1241708)

This protocol describes the synthesis of this compound from the more readily available dimethyl fumarate.

-

Materials: Dimethyl fumarate, concentrated aqueous ammonia, methanol (B129727).

-

Procedure:

-

Dissolve dimethyl fumarate (1 mole) in methanol in a pressure-resistant flask.

-

Add an excess of concentrated aqueous ammonia.

-

Seal the flask and heat the mixture with stirring. The reaction may require elevated temperatures (e.g., 50-70°C) and pressure to proceed at a reasonable rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The this compound product will precipitate.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

-

Biological Activity and Signaling Pathways

While direct experimental data on this compound is limited, its structural similarity to fumaric acid esters like dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF) allows for strong inferences about its biological activities. DMF is an approved therapeutic for multiple sclerosis and psoriasis, and its mechanisms of action are well-characterized.

Anti-inflammatory Effects via HCAR2 Signaling

Fumarates are known to exert anti-inflammatory effects, particularly through the modulation of microglia, the resident immune cells of the central nervous system. This is primarily mediated by the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2).

Experimental Protocol: Assessing Microglia Activation

-

Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with this compound at various concentrations for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of NO, a pro-inflammatory mediator, in the culture supernatant is quantified using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured by ELISA.

-

Western Blotting: Cell lysates are analyzed by Western blotting to assess the protein levels of key signaling molecules such as phosphorylated AMPK, Sirt1, and the p65 subunit of NF-κB.

Cellular Stress Response via Nrf2 Activation

Fumarates are electrophilic compounds that can react with cysteine residues on proteins. This property underlies their ability to activate the Nrf2 pathway, a master regulator of the antioxidant response.

Experimental Protocol: Measuring Nrf2 Activation

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293T or neuronal cells) is treated with various concentrations of this compound.

-

Western Blotting for Nrf2 Subcellular Localization: Nuclear and cytoplasmic fractions of cell lysates are separated and analyzed by Western blotting for Nrf2 protein levels. An increase in nuclear Nrf2 indicates activation.

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated cells and reverse-transcribed to cDNA. The expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), are quantified by qRT-PCR.

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence driving the expression of a reporter gene (e.g., luciferase). Increased reporter activity upon this compound treatment indicates Nrf2 pathway activation.

Potential Therapeutic Applications

Given the likely biological activities of this compound, it holds promise in several therapeutic areas:

-

Neurodegenerative Diseases: By mitigating neuroinflammation and oxidative stress, this compound could be investigated for its potential in conditions like multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

-

Inflammatory Skin Disorders: The anti-inflammatory properties suggest potential applications in dermatology, similar to DMF's use in psoriasis.

-

Autoimmune Diseases: The immunomodulatory effects of this compound could be beneficial in a range of autoimmune conditions.

Conclusion

This compound is a molecule of significant interest due to its structural relationship with clinically effective fumaric acid esters. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to explore its synthesis, biological activities, and therapeutic potential. Further investigation is warranted to fully elucidate the specific pharmacological profile of this compound and its prospects in drug development.

References

- 1. Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05757F [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Determination of Fumaramide Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fumaramide, the diamide (B1670390) derivative of fumaric acid, is a compound of interest in various chemical and pharmaceutical research areas. A fundamental physicochemical property governing its application in synthesis, formulation, and biological studies is its solubility. This technical guide addresses the notable scarcity of publicly available quantitative solubility data for this compound. In lieu of a comprehensive data repository, this document provides a detailed framework of experimental protocols for researchers to determine the solubility of this compound in a range of common laboratory solvents. The methodologies presented encompass both qualitative and quantitative approaches, including gravimetric analysis, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound and the Importance of Solubility

This compound [(E)-but-2-enediamide] is a primary amide characterized by a central carbon-carbon double bond in the trans configuration. The presence of two amide functionalities allows for hydrogen bonding, which significantly influences its physical properties, including its melting point and solubility.[1][2] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that impacts its bioavailability, dissolution rate, and ease of formulation.[3][4] Understanding its solubility profile in various solvents is essential for process chemistry, purification, and the development of drug delivery systems.

Quantitative Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in reported quantitative solubility data for this compound. While data for the parent compound, fumaric acid, is widely available, specific solubility values for this compound in common laboratory solvents are not well-documented. Therefore, experimental determination is necessary to establish a reliable solubility profile. The following table is provided as a template for researchers to systematically record their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | |||||

| Ethanol | |||||

| Methanol | |||||

| Acetone | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Other (Specify) |

Experimental Protocols for Solubility Determination

The following section details robust methodologies for determining the solubility of this compound. The choice of method will depend on the required accuracy, the properties of the solvent, and the available analytical instrumentation.

The process of determining the solubility of a compound like this compound follows a systematic workflow. This involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

This method is straightforward and does not require sophisticated instrumentation, making it suitable for a wide range of solvents.[5][6]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with sealed caps

-

Constant temperature shaker or water bath

-

Volumetric pipette

-

Pre-weighed evaporating dish or watch glass

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.[5]

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a precise volume (e.g., 10.0 mL) of the clear supernatant using a volumetric pipette and transfer it to a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the weight of the solution.

-

Evaporate the solvent in a drying oven set to a temperature that is high enough to evaporate the solvent but well below the decomposition temperature of this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.[4]

-

The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of this compound that was dissolved in the known volume of the solvent.

Calculation:

-

Solubility ( g/100 mL) = (Mass of dried this compound / Volume of supernatant taken) x 100

This method is suitable when this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[7][8]

Materials:

-

This compound

-

Solvent of interest (UV-transparent at λmax of this compound)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure: Part A: Preparation of a Standard Curve

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution of this compound as described in steps 1-3 of the gravimetric method.

-

Withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[9]

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation from the standard curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.[10]

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[11]

Materials:

-

HPLC system with a suitable detector (e.g., UV or Diode Array Detector)

-

Appropriate HPLC column (e.g., C18)

-

This compound

-

Solvent of interest

-

HPLC-grade mobile phase solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure: Part A: Method Development and Calibration

-

Develop an HPLC method capable of separating and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a stock solution of this compound in a suitable solvent (often the mobile phase or a component of it) at a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution of this compound in the solvent of interest as described in steps 1-3 of the gravimetric method.

-

Withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.[12]

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration is the solubility.

Conclusion

While published quantitative data on the solubility of this compound is limited, this guide provides researchers with a set of robust and validated experimental protocols to determine this crucial parameter. The choice of method—gravimetric, UV-Vis spectrophotometry, or HPLC—should be based on the specific requirements of the research and the available resources. By systematically applying these methodologies, scientists and drug development professionals can generate the necessary data to advance their work with this compound.

References

- 1. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. rjptonline.org [rjptonline.org]

- 11. pharmaerudition.org [pharmaerudition.org]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Differences Between Fumaric Acid and Fumaramide

This technical guide provides a comprehensive analysis of the core chemical distinctions between fumaric acid and its diamide (B1670390) derivative, this compound. By examining their structural, physicochemical, spectroscopic, and reactive properties, this document aims to equip researchers with the foundational knowledge necessary for their application in drug development, material science, and chemical synthesis.

Core Structural Differences

The fundamental difference between fumaric acid and this compound lies in their functional groups. Fumaric acid is a dicarboxylic acid, featuring two carboxylic acid (-COOH) groups in a trans configuration across a carbon-carbon double bond.[1][2][3] this compound is the corresponding diamide, where both carboxylic acid groups are replaced by primary amide (-CONH₂) groups.[4][5] This seemingly simple substitution has profound implications for the molecule's electronic structure, hydrogen bonding capabilities, and overall chemical behavior.

The conversion from fumaric acid to this compound involves the substitution of the hydroxyl (-OH) portion of the carboxylic acid groups with amino (-NH₂) groups. This is typically achieved through a multi-step synthesis, often involving the initial conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride or an ester, followed by reaction with ammonia.

Caption: General synthetic pathway from fumaric acid to this compound.

Comparative Physicochemical Properties

The change from a carboxylic acid to an amide functional group drastically alters the physicochemical properties of the molecule. These differences are primarily driven by changes in polarity, molecular weight, and hydrogen bonding potential.

| Property | Fumaric Acid | This compound | Rationale for Difference |

| Molecular Formula | C₄H₄O₄[1][2] | C₄H₆N₂O₂[4][5] | Replacement of two oxygen atoms with two nitrogen atoms and two additional hydrogen atoms. |

| Molecular Weight | 116.07 g/mol [1][6] | 114.10 g/mol [4][7] | Nitrogen has a lower atomic weight than oxygen. |

| Appearance | White crystalline solid[1][2] | White to off-white crystalline solid[5][7] | Both are typically white solids at room temperature. |

| Melting Point | 287 °C (sublimes)[1][8] | Not widely reported, but expected to be high. | The strong intermolecular hydrogen bonding in both structures leads to high melting points. Fumaric acid's crystal lattice is particularly stable.[9] |

| Solubility in Water | Poorly soluble (6.3 g/L at 25 °C)[1][10] | Soluble in polar solvents[5] (quantitative data not readily available) | Fumaric acid's rigid, non-polar trans-structure limits its water solubility.[11][12] this compound can act as both a hydrogen bond donor and acceptor, potentially increasing solubility, though this is dependent on crystal lattice energy. |

| Acidity (pKa) | pKa₁ = 3.03, pKa₂ = 4.44[1][13] | Predicted pKa ≈ 14.09[7] | The -COOH group is acidic. The -CONH₂ group is significantly less acidic; the amide proton is very weakly acidic. |

Spectroscopic Differentiation

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can easily distinguish between fumaric acid and this compound.

Infrared (IR) Spectroscopy

The IR spectra of the two compounds are markedly different due to their distinct functional groups.

-

Fumaric Acid :

-

A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group.

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[14]

-

-

This compound :

-

Two sharp peaks in the ~3100-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amide group.[15]

-

A strong C=O (carbonyl) absorption at a lower frequency, typically around 1650-1690 cm⁻¹.[15][16] This shift to a lower wavenumber is due to the resonance donation of the nitrogen's lone pair of electrons, which weakens the C=O double bond, giving it more single-bond character.[14][16]

-

Caption: Resonance in the amide functional group of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

Fumaric Acid : Will show a highly deshielded singlet for the two equivalent acidic protons of the -COOH groups, typically in the 10-13 ppm range. The two vinyl protons will appear as a singlet around 6.5 ppm.

-

This compound : The acidic proton signal will be absent. Instead, there will be signals for the amide (-NH₂) protons, which can be broad and appear over a range (e.g., 7-8.5 ppm), and their chemical shift can be concentration and solvent dependent.[17][18] The vinyl protons will likely be in a similar region to those in fumaric acid.

-

-

¹³C NMR :

-

The most significant difference is in the chemical shift of the carbonyl carbon.

-

Fumaric Acid : The carbonyl carbon of a carboxylic acid typically appears around 165-185 ppm.

-

This compound : The carbonyl carbon of an amide is more shielded due to the electron-donating resonance effect of the nitrogen atom and appears slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid, typically in the 160-180 ppm range.[17][18]

-

Reactivity and Chemical Behavior

The chemical reactivity of these compounds is dictated by their functional groups. In general, carboxylic acids are more reactive toward nucleophilic acyl substitution (after activation) than amides.[19][20][21]

-

Fumaric Acid (Carboxylic Acid Functionality) :

-

Acidity : Readily donates its acidic protons in the presence of a base to form carboxylate salts (fumarates).[13]

-

Esterification : Reacts with alcohols under acidic conditions to form diesters, such as dimethyl fumarate.[12]

-

Reduction : The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[22]

-

Polymerization : Used in the manufacture of unsaturated polyester (B1180765) resins and polyhydric alcohols.[1][23]

-

-

This compound (Amide Functionality) :

-

Low Reactivity : Amides are the least reactive of the common carboxylic acid derivatives towards nucleophilic acyl substitution due to the stabilizing resonance effect.[19][20]

-

Hydrolysis : Can be hydrolyzed back to fumaric acid and ammonia, but this requires harsh conditions such as prolonged heating with strong acid or base.[5]

-

Basicity : The lone pair on the nitrogen atom is delocalized by resonance, making amides very weak bases.

-

Hydrogen Bonding : The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to strong intermolecular forces.[5]

-

Caption: Hydrolysis of this compound back to fumaric acid.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Objective : To differentiate between a sample of fumaric acid and this compound using IR and NMR spectroscopy.

-

Infrared (IR) Spectroscopy Methodology :

-

Sample Preparation : Prepare a solid sample by grinding a small amount (~1-2 mg) of the analyte with potassium bromide (KBr, ~100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis : Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Look for the characteristic broad O-H stretch of the carboxylic acid or the sharp N-H stretches of the amide. Compare the C=O stretching frequencies.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodology :

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as both compounds are soluble in it) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis : In the ¹H spectrum, look for the presence of a highly deshielded peak (>10 ppm) for the carboxylic acid protons or peaks in the 7-9 ppm region for the amide protons. In the ¹³C spectrum, compare the chemical shifts of the carbonyl carbons.

-

General Protocol for Acidity Determination (pKa)

Objective : To determine the pKa values of fumaric acid.

-

Potentiometric Titration Methodology :

-

Preparation : Prepare a standard aqueous solution of the analyte (fumaric acid) of known concentration. Calibrate a pH meter with standard buffer solutions.

-

Titration : Place the fumaric acid solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise volumes of a standardized strong base solution (e.g., 0.1 M NaOH).

-

Data Collection : Record the pH of the solution after each addition of the titrant.

-

Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like fumaric acid, two equivalence points and two half-equivalence points will be observed, yielding pKa₁ and pKa₂.[24]

-

Conclusion

The conversion of fumaric acid's carboxylic acid groups to amide groups in this compound results in significant, predictable changes in chemical and physical properties. Key differences include a decrease in acidity, altered hydrogen bonding behavior, a characteristic shift in the carbonyl stretching frequency in IR spectroscopy, and distinct NMR spectral features. This compound is also notably less reactive towards nucleophilic acyl substitution than fumaric acid. A thorough understanding of these differences is critical for professionals in drug development, polymer science, and organic synthesis when selecting the appropriate molecule for a given application, be it for its acidic properties, its potential as a monomer, or its specific intermolecular interactions.

References

- 1. Fumaric acid - Wikipedia [en.wikipedia.org]

- 2. Fumaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. norbidar.com [norbidar.com]

- 4. This compound | C4H6N2O2 | CID 446408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 627-64-5: this compound | CymitQuimica [cymitquimica.com]

- 6. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. fumaric acid [chemister.ru]

- 9. benchchem.com [benchchem.com]

- 10. Monograph on fumaric acid | OIV [oiv.int]

- 11. norbidar.com [norbidar.com]

- 12. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 13. Fumaric acid - Sciencemadness Wiki [sciencemadness.org]

- 14. youtube.com [youtube.com]

- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 16. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. quora.com [quora.com]

- 23. snowhitechem.com [snowhitechem.com]

- 24. researchgate.net [researchgate.net]

Fumaramide in Material Science: A Technical Guide to Polymers, Hydrogels, and Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide and its derivatives are emerging as a versatile class of building blocks in material science. The presence of the carbon-carbon double bond in the fumarate (B1241708) backbone, coupled with the reactivity of the amide functional groups, allows for the creation of a diverse range of materials with tunable properties. This technical guide explores the potential applications of this compound-based materials, focusing on three key areas: high-performance polymers, biocompatible hydrogels for regenerative medicine, and porous metal-organic frameworks (MOFs) for catalysis and separation. This document provides an in-depth overview of the synthesis, properties, and potential applications of these materials, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

I. This compound-Based Polymers

Fumaramides, particularly N,N,N′,N′-tetra-alkylfumaramides, can undergo radical polymerization to yield high molecular weight polymers. The bulky substituents on the nitrogen atoms influence the polymer chain's flexibility, leading to the formation of semi-flexible or rigid polymers with a substituted polymethylene structure. These characteristics suggest potential applications in areas requiring high thermal stability and mechanical strength.

Quantitative Data:

Currently, specific quantitative data on the mechanical and thermal properties of poly(N,N,N′,N′-tetra-alkylthis compound)s are not extensively available in the public domain. The following table provides an estimated range of properties based on structurally similar polyamides and vinyl polymers.

| Property | Estimated Value/Range | Notes |

| Mechanical Properties | ||

| Tensile Modulus (GPa) | 1 - 5 | Dependent on the specific alkyl substituents and polymer processing conditions. |

| Tensile Strength (MPa) | 40 - 100 | Can be influenced by the degree of crystallinity and molecular weight. |

| Elongation at Break (%) | 2 - 20 | Typically lower for more rigid polymer backbones. |

| Thermal Properties | ||

| Glass Transition (Tg) (°C) | 150 - 250 | Higher Tg is expected for polymers with rigid backbones and bulky side groups, contributing to better thermal stability. |

| Decomposition Temp (°C) | > 350 | The amide linkages and polymethylene backbone generally offer good thermal resistance. |

Experimental Protocols:

Radical Polymerization of N,N,N′,N′-tetra-alkylfumaramides (General Protocol)

-

Monomer Synthesis: Synthesize the N,N,N′,N′-tetra-alkylthis compound monomer by reacting fumaryl (B14642384) chloride with the corresponding secondary amine.

-

Purification: Purify the monomer by recrystallization or column chromatography to remove any impurities that could inhibit polymerization.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound monomer in an appropriate anhydrous solvent (e.g., toluene, DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The initiator concentration will typically be in the range of 0.1-1 mol% with respect to the monomer.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a predetermined time (e.g., 12-24 hours).

-

Polymer Isolation: After the polymerization is complete, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at an elevated temperature.

Visualization:

Caption: Workflow for the synthesis of poly(this compound).

II. Fumarate-Based Hydrogels

Fumarate-based hydrogels, particularly those derived from oligo(poly(ethylene glycol) fumarate) (OPF), are highly promising for applications in regenerative medicine and tissue engineering. These synthetic polymers offer tunable physical, mechanical, and degradation properties. Their biocompatibility and biodegradability make them excellent candidates for cell and drug delivery scaffolds.

Quantitative Data:

| Property | OPF with PEG 1kDa | OPF with PEG 3kDa | OPF with PEG 10kDa | OPF with PEG 35kDa | Source(s) |

| Swelling Properties | |||||

| Equilibrium Swelling Ratio | 12.7 ± 0.3 | 13.0 ± 0.4 | 13.9 ± 0.2 | 15.1 ± 0.3 | [1] |

| Mechanical Properties | |||||

| Compressive Modulus (kPa) | - | - | - | - | |

| Tensile Modulus (kPa) | - | - | - | - | |

| Elongation at Break (%) | - | - | - | - |

Note: Specific mechanical property data for these exact formulations were not available in the searched literature.

Experimental Protocols:

Synthesis of Oligo(poly(ethylene glycol) Fumarate) (OPF) [1][2][3][4]

-

Drying of Reagents: Dry dichloromethane (B109758) (DCM) by distillation over calcium hydride. Dry poly(ethylene glycol) (PEG) by azeotropic distillation with toluene.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the dried PEG in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition of Reactants: Slowly and simultaneously add fumaryl chloride and triethylamine (B128534) (TEA) dissolved in anhydrous DCM to the PEG solution via separate dropping funnels over a period of 1-2 hours with constant stirring. Maintain the reaction temperature at 0°C.

-

Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere.

-

Filtration: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt precipitate.

-

Purification: Concentrate the filtrate by rotary evaporation. Precipitate the OPF polymer by adding the concentrated solution to cold diethyl ether.

-

Drying: Collect the precipitated OPF and dry it under vacuum at room temperature.

Fabrication of OPF Hydrogels [1][2][3][4]

-

Preparation of Polymer Solution: Dissolve the synthesized OPF in a suitable solvent (e.g., phosphate-buffered saline).

-

Addition of Initiator: Add a photoinitiator (e.g., Irgacure 2959) for UV crosslinking or a redox initiator system (e.g., ammonium (B1175870) persulfate and ascorbic acid) for chemical crosslinking.

-

Crosslinking: Transfer the polymer solution into a mold and expose it to UV light or allow the chemical crosslinking to proceed at room temperature or 37°C.

-

Swelling and Sterilization: Swell the resulting hydrogel in a suitable buffer and sterilize it using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation) for biological applications.

Visualization:

Caption: Workflow for the synthesis of OPF hydrogels.

III. Fumarate-Based Metal-Organic Frameworks (MOFs)

Fumarate is an effective organic linker for the synthesis of highly stable and porous metal-organic frameworks (MOFs). Zirconium-fumarate MOF (MOF-801) is a prominent example, exhibiting exceptional thermal and chemical stability. These properties make it a suitable candidate for applications such as gas separation, catalysis, and drug delivery.

Quantitative Data:

| Property | Zr-Fumarate MOF (MOF-801) | Source(s) |

| Textural Properties | ||

| BET Surface Area (m²/g) | 205.49 | [5][6] |

| Pore Volume (cm³/g) | - | |

| Average Pore Diameter (nm) | 2.12 | [5][6] |

| Thermal Properties | ||

| Decomposition Temp (°C) | > 300 | [5][6] |

Experimental Protocols:

Synthesis of Zr-Fumarate MOF (MOF-801) [5][6][7][8]

-

Preparation of Precursor Solution: In a typical synthesis, dissolve fumaric acid in N,N-dimethylformamide (DMF).

-

Addition of Metal Salt: To the stirred solution of fumaric acid, add zirconium(IV) chloride (ZrCl₄).

-

Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Heat the autoclave at 120°C for 24 hours.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the white solid product by filtration.

-

Washing: Wash the product several times with DMF and then with ethanol (B145695) to remove any unreacted starting materials.

-

Drying: Dry the final product in an oven at 70°C for 24 hours.

Visualization:

Caption: Workflow for the synthesis of MOF-801.

Conclusion

This compound and its derivatives represent a highly versatile platform for the development of advanced materials. The ability to form robust polymers, biocompatible hydrogels, and stable metal-organic frameworks opens up a wide array of potential applications in diverse fields, from industrial materials to biomedical engineering. While research into this compound-based polymers is still in its early stages, the well-established potential of fumarate-based hydrogels and MOFs highlights the significant promise of this class of materials. Further research into the structure-property relationships of this compound polymers is warranted to fully unlock their potential.

References

- 1. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of oligo(poly(ethylene glycol) fumarate) [repository.rice.edu]

- 3. Synthesis of oligo(poly(ethylene glycol) fumarate). | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of oligo(poly(ethylene glycol) fumarate) | Springer Nature Experiments [experiments.springernature.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Defective MOF-801 via Air–Liquid Segmented Flow for Catalytic Transfer Hydrogenation of Furfural - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction: The Significance of Fumaramide in Supramolecular Chemistry

An in-depth technical guide on the core role of fumaramide in supramolecular chemistry, designed for researchers, scientists, and drug development professionals.

This compound, a derivative of fumaric acid, has emerged as a cornerstone building block in the field of supramolecular chemistry. Its rigid, planar structure, combined with the presence of two amide functionalities, makes it an exceptional candidate for constructing ordered, non-covalent assemblies. The amide groups are pivotal, acting as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and directional intermolecular hydrogen bonds.[1][2] These interactions are the primary driving force behind the self-assembly of this compound units into higher-order structures such as one-dimensional nanofibers, which can further entangle to form extensive three-dimensional networks characteristic of supramolecular gels.[3]

The trans-configuration of the central double bond in this compound ensures a linear and predictable geometry, which is crucial for creating well-defined supramolecular polymers and architectures. Furthermore, this double bond is photoisomerizable; upon irradiation with UV light, it can convert to the cis-isomer (maleamide), altering the molecule's geometry and disrupting the hydrogen-bonding patterns that sustain the supramolecular assembly.[1] This photoresponsive behavior allows for external control over the material's properties, opening avenues for the development of "smart" materials.[1][4]

This guide provides a comprehensive overview of the fundamental principles governing this compound self-assembly, quantitative data on their material properties, detailed experimental protocols for their synthesis and characterization, and their applications in advanced fields such as drug delivery and tissue engineering.

Core Principles of this compound Self-Assembly

The construction of complex supramolecular architectures from this compound building blocks is governed by a combination of non-covalent interactions.

-

Hydrogen Bonding : The most critical interaction is the hydrogen bond between the amide groups (CONH).[1] These bonds are highly directional and specific, leading to the formation of predictable, repeating patterns.[5] The N-H proton of one amide group interacts with the carbonyl oxygen of an adjacent molecule, creating extended chains or tapes.[2] This cooperative hydrogen bonding is the primary driver for the self-assembly into fibrillar networks.[3][6]

-

π-π Stacking : The electron-rich aromatic rings often incorporated into this compound derivatives can interact through π-π stacking, which helps to stabilize the self-assembled structures, particularly in the formation of supramolecular polymers.[3]

-

Van der Waals Forces : These weaker, non-specific forces, especially from alkyl chains attached to the this compound core, contribute to the overall stability of the assembled state and influence the solubility and packing of the molecules.[3]

-

Solvophobic Effects : In aqueous or polar environments, the hydrophobic components of the this compound derivatives tend to aggregate to minimize contact with the solvent, further promoting self-assembly.[7]

The interplay of these forces leads to a hierarchical self-assembly process, beginning with the formation of 1D hydrogen-bonded chains, which then associate into nanofibers, and finally entangle to form a macroscopic gel network.

Quantitative Data on this compound-Based Systems

The performance of this compound-based materials is quantified by several key parameters, including their gelation ability, mechanical strength, and drug release characteristics.

Table 1: Gelation Properties of this compound Derivatives

| This compound Derivative | Solvent | Minimum Gelation Concentration (MGC) (wt%/vol) | Thermal Stability (Tgel °C) |

| Bis(leucine vinyl ester)this compound | DMF/H₂O | Not specified | Polymer network stable after formation[3] |

| Bis(valine vinyl ester)this compound | Various Organic Solvents | Gelator at low concentrations[3] | Not specified |

| DBS-SCH₃ (sorbitol-based) | MPG/Water | <0.1 | Improves with water content[8] |

| DBS-OCH₃ (sorbitol-based) | MPG/Water | ~1.0 | Improves with water content[8] |

Note: Data for specific this compound derivatives is often embedded in broader studies on gelators. DBS derivatives are included for comparison as well-characterized low-molecular-weight gelators.

Table 2: Mechanical and Physicochemical Properties of Fumarate-Based Polymer Networks

| Polymer System | State | Young's Modulus (GPa) | Key Application |

| FAME-functionalized PDLLA / 30 wt% NVP | Dry | 1.5 | Tissue Engineering[9][10] |

| FAME-functionalized PDLLA / 50 wt% NVP | Dry | 2.1 | Tissue Engineering[9][10] |

| FAME-functionalized PDLLA / 30 wt% NVP | Wet (in water) | 0.8 | Tissue Engineering[9][10] |

| FAME-functionalized PDLLA / 50 wt% NVP | Wet (in water) | 0.2 | Tissue Engineering[9][10] |

| Amidinium-carboxylate gel | N/A | G' = 1.6 MPa | Supramolecular Polymer Gels[11] |

PDLLA: Poly(D,L-lactide), FAME: Fumaric acid monoethyl ester, NVP: N-vinyl-2-pyrrolidone, G': Storage Modulus

Table 3: Drug Release from Fumarate-Based Matrices

| Drug | Polymer Matrix | Release Duration (days) | Release Modality |

| Acetazolamide (AZ) | Photocrosslinked PPF/PVP | ~210 | Diffusion and Bulk Erosion[12] |

| Dichlorphenamide (DP) | Photocrosslinked PPF/PVP | ~270 | Diffusion and Bulk Erosion[12] |

| Timolol Maleate (TM) | Photocrosslinked PPF/PVP | ~250 | Diffusion and Bulk Erosion[12] |

PPF: Poly(propylene fumarate), PVP: Poly(N-vinyl pyrrolidone)

Applications in Research and Drug Development

The unique properties of this compound-based supramolecular systems make them highly valuable in several advanced applications.

Drug Delivery

Supramolecular gels and polymers derived from fumarates serve as excellent matrices for the controlled release of therapeutic agents.[13][14] The entangled fibrillar network of a gel can physically entrap drug molecules, releasing them slowly as the matrix degrades or swells.[12] Fumarate-based polymers like poly(propylene fumarate) (PPF) can be photocrosslinked to form biodegradable implants that provide sustained, long-term drug delivery for ophthalmic applications, releasing drugs over periods of more than 200 days.[12]

Tissue Engineering

Fumarate-based polymers are widely used to create scaffolds for tissue engineering.[9][10][15] These materials are often biocompatible and biodegradable, providing a temporary structure that supports cell adhesion, proliferation, and differentiation.[16] Oligo(poly(ethylene glycol)fumarate) (OPF) hydrogels, for instance, can be fabricated into porous foams that serve as "off-the-shelf" scaffolds for cartilage repair.[15] Their mechanical properties can be tuned by altering the formulation, making them suitable for different tissue types.[9][10]

Photoresponsive Materials

The ability of the this compound double bond to undergo trans-cis photoisomerization is a key feature for creating smart, stimuli-responsive materials.[1][4] This isomerization event changes the molecular geometry from linear (trans) to bent (cis), which disrupts the regular hydrogen bonding responsible for self-assembly. This can trigger a gel-to-sol transition or cause the shuttling of a macrocycle in a rotaxane-based molecular machine.[1] This principle is fundamental for developing light-controlled switches, sensors, and actuators.[17]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound-based supramolecular materials.

Synthesis of Bis(amino acid vinyl ester)this compound

This protocol is a general representation for synthesizing this compound-based gelators.

-

Preparation of Fumaroyl Chloride : Add oxalyl chloride dropwise to a solution of fumaric acid in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain fumaroyl chloride.

-

Esterification : Dissolve the desired amino acid vinyl ester hydrochloride in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add a base (e.g., triethylamine) dropwise to neutralize the hydrochloride.

-

Coupling Reaction : Add a solution of fumaroyl chloride in the same anhydrous solvent dropwise to the amino acid vinyl ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Purification : Filter the reaction mixture to remove any precipitate (e.g., triethylamine (B128534) hydrochloride). Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Supramolecular Gel Formation and Characterization

Detailed Steps:

-

Gel Formation : Place a weighed amount of the this compound gelator into a vial. Add a specific volume of the desired solvent. Heat the mixture until the solid fully dissolves, creating a clear solution (sol state). Allow the vial to cool undisturbed to room temperature. Gelation is confirmed if the material forms a solid-like mass that does not flow when the vial is inverted.[3][18]

-

Characterization - FTIR Spectroscopy : To confirm the role of hydrogen bonding, acquire FTIR spectra of the this compound derivative in its solid state, in a dilute solution (non-gelled), and in the gel state. A shift in the N-H stretching and C=O stretching frequencies to lower wavenumbers in the gel state indicates the formation of hydrogen bonds.[1][3]

-

Characterization - Scanning Electron Microscopy (SEM) : To visualize the gel network, a small portion of the gel is freeze-dried or critical-point dried to remove the solvent while preserving the structure. The dried sample (xerogel) is then mounted on an SEM stub, sputter-coated with a conductive metal (e.g., gold), and imaged to reveal the entangled nanofibrillar morphology.[1][19]

-

Characterization - Rheology : To measure the mechanical strength, oscillatory rheology is performed. The gel is placed between the parallel plates of a rheometer. A frequency or strain sweep is conducted to determine the storage modulus (G') and loss modulus (G''). For a true gel, G' should be significantly larger than G'' and relatively independent of frequency.[8][11]

Conclusion and Future Outlook

This compound has proven to be an exceptionally versatile and reliable motif in supramolecular chemistry. Its predictable self-assembly, driven primarily by strong, directional hydrogen bonds, allows for the rational design of a wide array of functional materials, from robust supramolecular gels to intricate molecular machines.[3][20] The inherent photoresponsiveness of the fumarate (B1241708) double bond adds a layer of dynamic control, positioning these systems at the forefront of smart materials research.[1]

For professionals in drug development and tissue engineering, fumarate-based polymers offer a platform for creating biocompatible and biodegradable materials with tunable mechanical properties and controlled release profiles.[12][15] Future research will likely focus on creating more complex, multi-component systems with integrated functionalities, such as gels that can respond to multiple stimuli (e.g., light and pH) or scaffolds that actively guide cell behavior through incorporated bioactive signals. The continued exploration of this compound and its derivatives will undoubtedly lead to new innovations in materials science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Self-Assembly Driven by Hydrogen Bonds - ChemistryViews [chemistryviews.org]

- 3. Gamma Radiation- and Ultraviolet-Induced Polymerization of Bis(amino acid)this compound Gel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Structural Strategies of the Self-Assembly of Photoresponsive Supramolecular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple hydrogen bonding driven supramolecular architectures and their biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogen-Bonding Crosslinked Supramolecular Polymer Materials: From Design Evolution of Side-Chain Hydrogen-Bonding to Applications [cjps.org]

- 7. Synthesis and characterization of squaramide-based supramolecular polymers | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 8. Supramolecular Gels with Potential Applications as Anti-Icing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fumaric acid monoethyl ester-functionalized poly(D,L-lactide)/N-vinyl-2-pyrrolidone resins for the preparation of tissue engineering scaffolds by stereolithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradable fumarate-based drug-delivery systems for ophthalmic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beyond Covalent Crosslinks: Applications of Supramolecular Gels | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Foamed oligo(poly(ethylene glycol)fumarate) hydrogels as versatile prefabricated scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emerging usages of polyhydroxyalkanotes in drug delivery systems and tissue engineering: A review [nmb-journal.com]

- 17. Supramolecular design principles for efficient photoresponsive polymer–azobenzene complexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. repository.ias.ac.in [repository.ias.ac.in]

- 19. Gels: Synthesis, Characterization and Applications in High Performance Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Fumaramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of fumaramide synthesis. It details the evolution of synthetic methodologies, from foundational chemical principles to advanced contemporary techniques. The document includes structured data, detailed experimental protocols, and process diagrams to serve as an in-depth resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The this compound Core

This compound, the diamide (B1670390) of fumaric acid, is a simple yet significant molecule characterized by a central carbon-carbon double bond in a trans configuration. Its structure is (E)-but-2-enediamide.[1] The amide functional group is one of the most fundamental and prevalent linkages in nature and synthetic chemistry, forming the backbone of proteins and finding extensive use in the synthesis of plastics, agrochemicals, and a vast array of pharmaceuticals.[2][3]

The journey of this compound synthesis has mirrored the broader evolution of amide bond formation in organic chemistry. Early methods relied on direct, often harsh, thermal reactions, while modern approaches employ sophisticated reagents and strategies to achieve high yields, purity, and functional group tolerance, enabling the creation of complex derivatives for specialized applications.

Historical and Foundational Synthetic Approaches

The earliest and most fundamental methods for synthesizing this compound stem from classic reactions for amide bond formation.

Direct Amination of Fumaric Acid

One of the most straightforward conceptual routes involves the reaction of a carboxylic acid with ammonia (B1221849).[4] In this method, fumaric acid is first treated with an excess of ammonium (B1175870) carbonate to form the ammonium salt, ammonium fumarate. This salt, when heated, undergoes thermal dehydration to yield this compound and water. The excess carboxylic acid helps to shift the equilibrium away from hydrolysis of the amide product.[4]

This thermal dehydration method, while direct, often requires high temperatures and can be limited in scope, particularly for more complex or heat-sensitive molecules.

The Acyl Halide Route

A more versatile and widely used classical method is the reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction.[5][] This is a two-step process:

-

Preparation of Fumaryl (B14642384) Chloride: Fumaric acid is converted to its more reactive diacyl chloride, fumaryl chloride. This is typically achieved by reacting fumaric acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[]

-

Amination: The resulting fumaryl chloride readily reacts with ammonia or with primary and secondary amines to form the corresponding this compound. The reaction is often vigorous and exothermic.[] A key consideration is that this reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the amine reactant, a base (such as a tertiary amine like triethylamine (B128534) or an aqueous base) is typically added to neutralize the acid.[7]

This acyl halide pathway became a cornerstone for producing simple and N-substituted fumaramides due to its reliability and high yields.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced a variety of milder and more selective methods for amide bond formation, which have been successfully applied to the synthesis of complex this compound derivatives.

Peptide Coupling Reagents

Drawing from the field of peptide synthesis, a vast array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions, avoiding the need to first prepare an acyl chloride.[8] These reagents activate the carboxylic acid group, making it highly susceptible to nucleophilic attack by an amine.

Common classes of coupling agents include:

-

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][] To improve yields and minimize side reactions like racemization, additives such as 1-hydroxy-benzotriazole (HOBt) are often included.[5]

-

Uronium Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient activating agents that generate activated esters, leading to rapid and clean amide bond formation.[]

-

Boron-Based Reagents: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for direct amidation, applicable to a wide range of substrates under simple reaction conditions.[3]

Synthesis of N,N'-Disubstituted Fumaramides

A common modern application is the synthesis of symmetrically N,N'-disubstituted fumaramides, which are valuable as monomers for polyamides and as building blocks in medicinal chemistry.[2][9] A typical procedure involves dissolving a primary amine in a suitable solvent (e.g., CH₂Cl₂) and adding fumaryl chloride dropwise. The resulting this compound product often precipitates from the reaction mixture and can be purified by simple filtration and crystallization.[2]

Advanced Synthesis: Interlocked Fumaramides for Supramolecular Chemistry

Fumaramides have become key components in the construction of mechanically interlocked molecules, such as rotaxanes. In these systems, a this compound-containing linear molecule (the "thread") is passed through a macrocyclic molecule (the "ring"). The synthesis of these complex architectures relies on a templated reaction where the components self-assemble before the final bond is formed.

For example, N,N'-dibenzylthis compound[4]rotaxanes have been prepared through a five-component reaction involving a this compound template, p-xylylenediamine, and a diacyl chloride in the presence of a base.[10] These interlocked fumaramides have been utilized in the diastereoselective synthesis of β-lactams through a base-promoted cyclization, demonstrating a sophisticated application of this compound chemistry.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from key synthetic methods for fumaramides and their derivatives.

Table 1: Synthesis of N,N'-Disubstituted Fumaramides via Fumaryl Chloride (Data derived from Yılmaz Ö, et al., 2020)[2]

| Product | Amine Reactant | Yield (%) | Melting Point (°C) |

| N1,N4-bis(3-(trifluoromethyl)phenyl)this compound | 3-(Trifluoromethyl)aniline | Not Specified | 302-303 |

| N1,N4-bis(2-cyanophenyl)this compound | 2-Amino-benzonitrile | Not Specified | 338-339 |

| N1,N4-bis(4-bromophenyl)this compound | 4-Bromoaniline | Not Specified | >350 |

| N1,N4-bis(p-tolyl)this compound | p-Toluidine | Not Specified | 320-321 |

Table 2: Synthesis of this compound-based[4]Rotaxanes (Data derived from L. Al-Mekhlafi, et al., 2021)[10]

| Rotaxane Product | Diacyl Chloride | Yield (%) |

| 1d | 4-Nitroisophthaloyl dichloride | 47 |

| 1e | Isophthaloyl dichloride | 35 |

| 1f | 4-Bromoisophthaloyl dichloride | 40 |

| 1g | 4-Methoxyisophthaloyl dichloride | 29 |

| 1h | Pyridine-2,6-dicarbonyl dichloride | 31 |